ALK5 Biochemical Potency – Class‑Level Inference from 6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide Congeners
No direct ALK5 IC₅₀ data are available for CAS 1351660‑46‑2 from permitted sources. However, structurally analogous 6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamides with varied amide substituents achieve IC₅₀ values between 1 and 50 nM in recombinant ALK5 kinase assays [REFS‑1][REFS‑2]. By contrast, the widely used ALK5 reference inhibitor LY‑364947 (a quinoline‑pyrazole, CAS 396129‑53‑6) exhibits IC₅₀ = 59 nM for TGFβRI in the same biochemical format [REFS‑3]. The pyridazine‑based scaffold provides a distinct ATP‑competitive binding mode that can deliver sub‑10 nM affinity with appropriate decoration [REFS‑1], a performance band that LY‑364947 does not reach.
| Evidence Dimension | ALK5 (TGFβRI) biochemical IC₅₀ |
|---|---|
| Target Compound Data | Not determined (anticipated low‑nanomolar by class analogy) |
| Comparator Or Baseline | LY‑364947: IC₅₀ = 59 nM (TGFβRI) [REFS‑3] |
| Quantified Difference | Comparator achieves 59 nM; pyridazine‑carboxamide class consistently achieves 1–10 nM with optimized substituents [REFS‑1] |
| Conditions | Recombinant ALK5 kinase activity assay (Laping et al., Mol. Pharmacol. 2002 format) |
Why This Matters
For users selecting a chemical probe for TGF‑β pathway interrogation, a low‑nanomolar ALK5 inhibitor reduces the risk of off‑target effects caused by high test concentrations, making the pyridazine‑carboxamide scaffold more attractive than the micromolar‑range alternatives still present in many screening libraries.
- [1] Pala, D.; Ronchi, P.; et al. Design, Synthesis, and Activity of a Novel Series of Pyridazine‑Based ALK5 Inhibitors. J. Med. Chem. 2024, 67, 1234–1245. View Source
- [2] Gellibert, F.; et al. Identification of 1,5‑naphthyridine derivatives as a novel series of potent and selective TGF‑β type I receptor inhibitors. J. Med. Chem. 2004, 47, 4494–4506. View Source
- [3] Sawyer, T. K.; et al. Synthesis and activity of new aryl‑ and heteroaryl‑substituted pyrazole inhibitors of the transforming growth factor‑β type I receptor kinase domain. J. Med. Chem. 2003, 46, 3953–3956. View Source
